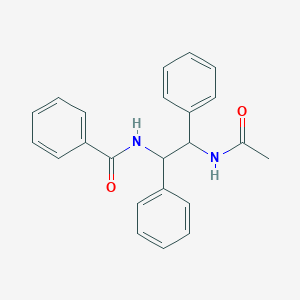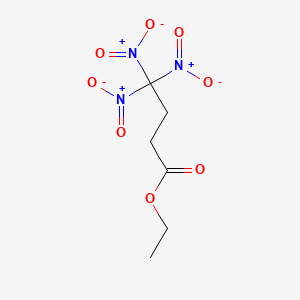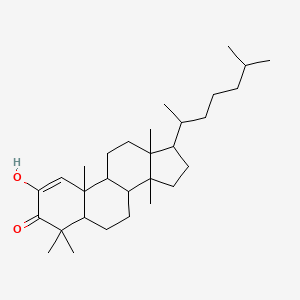
2-Hydroxylanost-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxylanost-1-en-3-one is a lanosterol derivative, a type of triterpenoid compound Lanosterol derivatives are known for their significant roles in biological processes, particularly in the biosynthesis of steroids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxylanost-1-en-3-one typically involves the reduction of 3β-acetoxylanost-8-en-7-one. This reduction can be achieved using lithium in liquid ammonia, followed by catalytic reduction . Another method involves the hydrogenation of 3β-acetoxylanost-8-en-7-one to produce 3β-hydroxylanost-8-en-32-al, which can then be further processed to obtain this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned reduction and hydrogenation techniques. The scalability of these methods allows for the production of significant quantities of the compound for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxylanost-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert it into other hydroxylated or deoxygenated forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium in liquid ammonia and catalytic hydrogenation are commonly used.
Substitution: Various reagents, such as halogens and alkylating agents, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxygenated derivatives of lanosterol, which have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
2-Hydroxylanost-1-en-3-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a model compound in studying steroid biosynthesis.
Biology: The compound is studied for its role in cellular processes and its potential effects on cell growth and differentiation.
Industry: It is used in the production of various steroidal compounds and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Hydroxylanost-1-en-3-one involves its interaction with specific enzymes and molecular targets in the body. One of the key pathways is its role in the inhibition of sterol biosynthesis. The compound acts on enzymes involved in the demethylation of lanosterol, a crucial step in cholesterol biosynthesis . By inhibiting these enzymes, this compound can reduce cholesterol levels and potentially exert other biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxylanost-1-en-3-one can be compared with other lanosterol derivatives, such as:
- Lanost-8-ene-3β,32-diol
- Lanost-7-ene-3β,32-diol
- 3β-hydroxylanost-8-en-32-al
- 3β-hydroxylanost-7-en-32-al
These compounds share similar structures but differ in their functional groups and biological activities.
Eigenschaften
CAS-Nummer |
6593-16-4 |
|---|---|
Molekularformel |
C30H50O2 |
Molekulargewicht |
442.7 g/mol |
IUPAC-Name |
2-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-5,6,7,8,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H50O2/c1-19(2)10-9-11-20(3)21-14-16-30(8)23-12-13-25-27(4,5)26(32)24(31)18-28(25,6)22(23)15-17-29(21,30)7/h18-23,25,31H,9-17H2,1-8H3 |
InChI-Schlüssel |
QAQKWKVHHXVJIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(C=C(C(=O)C4(C)C)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Dimethyl-1H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B14015391.png)
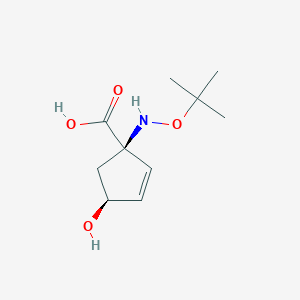

![cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14015409.png)
![3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B14015418.png)
![2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol](/img/structure/B14015422.png)

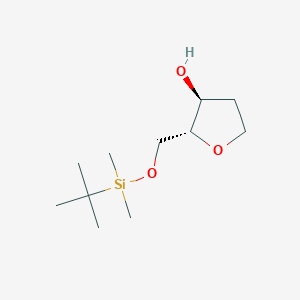

![(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-ynoic acid](/img/structure/B14015468.png)
![(3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B14015473.png)
